3-(1,3-benzothiazol-6-yl)propanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1158749-52-0 |
|---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-6-yl)propanoic acid |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)4-2-7-1-3-8-9(5-7)14-6-11-8/h1,3,5-6H,2,4H2,(H,12,13) |
InChI Key |
JAPBOTLLCLRBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)SC=N2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Diversification of 3 1,3 Benzothiazol 6 Yl Propanoic Acid
Retrosynthetic Analysis of 3-(1,3-benzothiazol-6-yl)propanoic acid
A logical retrosynthetic analysis of this compound suggests a few primary disconnection approaches. The most straightforward strategy involves disconnecting the benzothiazole (B30560) ring, leading back to a substituted 2-aminothiophenol (B119425) and a three-carbon synthon corresponding to the propanoic acid side chain. This approach is advantageous as it allows for the late-stage introduction of the benzothiazole core.
Established Synthetic Pathways to this compound
The synthesis of the this compound scaffold can be achieved through various established pathways, broadly categorized into multi-step syntheses and one-pot strategies.
Multi-Step Synthesis Approaches
Multi-step syntheses often provide better control over the reaction and purification of intermediates. A common approach involves the condensation of 2-aminothiophenols with carboxylic acids or their derivatives. mdpi.com For instance, the reaction of an appropriately substituted 2-aminothiophenol with a derivative of propanoic acid can yield the target molecule. The use of polyphosphoric acid (PPA) is a classic method to catalyze this type of cyclocondensation. mdpi.com
Another multi-step route may involve the initial synthesis of a 6-substituted benzothiazole, followed by the introduction of the propanoic acid side chain. This can be achieved through various cross-coupling reactions or by functional group transformations.
One-Pot Reaction Strategies
One-pot syntheses are highly desirable due to their operational simplicity, reduced waste generation, and potential for high throughput. nih.govresearchgate.net While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the general principles of one-pot benzothiazole synthesis can be applied. For example, a three-component reaction involving a substituted aniline, a sulfur source, and a propanoic acid derivative could potentially be developed. nih.gov Such strategies often rely on a cascade of reactions where intermediates are formed and consumed in the same reaction vessel. nih.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of benzothiazoles is an area of growing interest. mdpi.com This includes the use of environmentally benign solvents like water, the development of catalyst-free reactions, and the use of reusable catalysts. researchgate.netmdpi.com For the synthesis of this compound, this could involve replacing hazardous reagents and solvents with safer alternatives. For example, moving away from carcinogenic solvents like benzene (B151609) to greener options such as glucose-derived solvents can significantly improve the safety profile of the synthesis. youtube.com
Furthermore, the use of catalytic amounts of reagents instead of stoichiometric amounts and the development of reactions that proceed at ambient temperature and pressure are key aspects of sustainable synthesis. Research into enzymatic or whole-cell biocatalysis for the formation of the benzothiazole ring could also offer a greener alternative to traditional chemical methods.
Derivatization and Functionalization Strategies for the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds. Key positions for derivatization include the carboxylic acid moiety, the benzothiazole ring system, and the propanoic acid linker.
Modifications at the Carboxylic Acid Moiety and Linker Elaboration
The carboxylic acid group is a highly versatile functional handle for derivatization. Standard peptide coupling reactions can be employed to form amides with a wide range of amines, leading to the synthesis of new amides and hydrazides. jyoungpharm.org Esterification of the carboxylic acid is another common modification, which can alter the compound's solubility and pharmacokinetic properties. d-nb.info
Furthermore, the propanoic acid linker can be elaborated. For instance, α-functionalization of the carboxylic acid or chain extension can be achieved through various organic transformations. The development of derivatives with different linker lengths and flexibilities can be crucial for optimizing biological activity.
Below is an interactive data table summarizing various derivatization strategies at the carboxylic acid moiety.
| Modification Type | Reagents and Conditions | Resulting Functional Group | Potential Applications |
| Amide Formation | Amines, Coupling Agents (e.g., HATU, EDC) | Amide | Introduction of diverse substituents for SAR studies. nih.govjyoungpharm.org |
| Esterification | Alcohols, Acid or Base Catalysis | Ester | Prodrug strategies, modification of physicochemical properties. d-nb.info |
| Reduction | Reducing Agents (e.g., LiAlH4) | Alcohol | Further functionalization, introduction of new linking points. |
| Curtius/Lossen Rearrangement | Azide forming reagents, heat | Amine | Conversion of the acid to an amino group for further coupling. |
Substitutions on the Benzothiazole Ring System
The chemical modification of the benzothiazole ring system is a key strategy for modulating the pharmacological properties of this compound. The primary approaches to introducing substituents on the benzothiazole nucleus involve either the synthesis from pre-substituted precursors or the direct functionalization of the pre-formed benzothiazole ring.
A common and versatile method for preparing substituted benzothiazoles is the condensation of a substituted 2-aminothiophenol with a suitable three-carbon synthon that will form the propanoic acid side chain. For substitutions on the benzene portion of the benzothiazole ring, this involves starting with a correspondingly substituted 4-amino-3-mercaptobenzoic acid or a related derivative. For instance, the synthesis of a 6-fluoro analogue, 3-(6-fluoro-1,3-benzothiazol-2-yl)propanoic acid, would typically start from 4-amino-5-fluoro-2-mercaptobenzoic acid.
Direct electrophilic aromatic substitution on the benzothiazole ring system is another viable, albeit less common, approach for introducing functional groups. The benzothiazole nucleus is susceptible to electrophilic attack, with the position of substitution being directed by the existing substituents and the reaction conditions. For example, nitration of 2-substituted benzothiazoles can lead to the introduction of a nitro group, typically at the 6-position of the benzene ring. This nitro group can then be further transformed into other functional groups, such as an amino group, which can be a handle for further diversification.
The following table summarizes general synthetic strategies for introducing substituents onto the benzothiazole ring system, which are applicable to the synthesis of analogues of this compound.
| Substitution Strategy | Description | Potential Substituents |
| From Substituted Precursors | Condensation of a substituted 2-aminothiophenol with a succinic acid derivative. | Halogens (F, Cl, Br), Alkyl, Alkoxy, Nitro |
| Electrophilic Aromatic Substitution | Direct reaction of the benzothiazole core with an electrophile. | NO₂, Br, Cl |
| Modification of Functional Groups | Chemical transformation of an existing substituent (e.g., reduction of a nitro group). | NH₂, N-Acyl, N-Alkyl |
Detailed research into the direct functionalization of this compound itself is limited in publicly available literature. Most synthetic efforts focus on the construction of the substituted benzothiazole ring from the ground up.
Stereoselective Synthesis Approaches for Analogues of this compound
The development of stereoselective synthetic routes to analogues of this compound is of high interest, as the introduction of chiral centers can have a profound impact on their biological activity and specificity. Analogues of this compound can possess one or more stereocenters, for instance, by substitution on the propanoic acid side chain.
Despite the importance of stereochemistry in drug design, specific and detailed methodologies for the stereoselective synthesis of analogues of this compound are not well-documented in the scientific literature. General strategies for the stereoselective synthesis of β-substituted propanoic acids could theoretically be adapted. These methods often involve the use of chiral auxiliaries, asymmetric catalysis (e.g., asymmetric hydrogenation or conjugate addition), or the use of enzymes.
For example, a hypothetical stereoselective synthesis of an analogue with a chiral center on the propanoic acid chain could involve the asymmetric conjugate addition of a nucleophile to a 3-(1,3-benzothiazol-6-yl)acrylic acid derivative. However, no specific examples of such a synthesis for this particular compound family have been found in a thorough review of the literature.
The lack of published research in this specific area suggests a significant opportunity for future synthetic exploration. The development of robust stereoselective routes would be a critical step in the systematic investigation of the structure-activity relationships of chiral this compound analogues.
Advanced Spectroscopic and Structural Elucidation of 3 1,3 Benzothiazol 6 Yl Propanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-(1,3-benzothiazol-6-yl)propanoic acid and its derivatives, ¹H and ¹³C NMR spectra offer unambiguous evidence for their molecular structure.
In the ¹H NMR spectrum, the protons of the benzothiazole (B30560) ring system and the propanoic acid side chain exhibit characteristic chemical shifts. The aromatic protons on the benzene (B151609) ring of the benzothiazole moiety typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. chemicalbook.com For instance, in various benzothiazole derivatives, protons on the benzothiazole ring are observed as multiplets or doublets in the range of 7.31–8.11 ppm. rsc.org The unique proton at the C2 position of the thiazole (B1198619) ring, if unsubstituted, shows a characteristic singlet at a very downfield position, around 9.24 ppm in some solvents. chemicalbook.com The aliphatic protons of the propanoic acid chain (–CH₂CH₂COOH) typically resonate further upfield. The methylene (B1212753) group adjacent to the benzothiazole ring (Ar-CH₂) and the one adjacent to the carboxyl group (-CH₂COOH) would have distinct chemical shifts, often appearing as triplets if coupling to each other. For example, in related 3-(thiazol-2-yl)amino propanoic acid structures, the CH₂CO and NCH₂ protons appear as triplets at approximately 2.62 and 4.11 ppm, respectively. nih.gov The acidic proton of the carboxyl group (–COOH) is highly variable and often appears as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), such as the signal observed at 12.5 ppm for 3-(2-benzothiazolylthio)propionic acid. nih.govchemicalbook.com
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzothiazole ring resonate in the aromatic region (δ 110-160 ppm). The carbonyl carbon (C=O) of the carboxylic acid is particularly characteristic, appearing significantly downfield, typically between δ 165 and 180 ppm. rsc.orgnih.gov The aliphatic carbons of the propanoic acid chain are found in the upfield region of the spectrum. For example, in similar structures, the CH₂CO and NCH₂ carbons are observed around 34.57 and 51.44 ppm, respectively. nih.gov Theoretical calculations on benzothiazole derivatives have shown that the chemical shifts of aromatic protons can range from 7.15 to 8.22 ppm, which aligns well with experimental data. mdpi.com
Interactive Table: Representative NMR Data for Benzothiazole Derivatives
| Compound Type | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference(s) |
|---|---|---|---|---|
| Benzothiazole Core | Aromatic C-H | 7.30 - 8.15 | 115 - 155 | rsc.orgjapsonline.com |
| C2-H (thiazole) | ~9.0 - 9.2 | - | chemicalbook.com | |
| Propanoic Acid Chain | -CH₂-Ar | ~3.0 - 3.6 | ~30 - 40 | nih.gov |
| -CH₂-COOH | ~2.6 - 2.9 | ~30 - 40 | nih.gov | |
| -COOH | 10.0 - 13.0 (broad) | 165 - 180 | rsc.orgnih.gov | |
| 3-(2-Benzothiazolylthio)propionic acid | Aromatic C-H | 7.38 - 8.02 | Not specified | chemicalbook.com |
| -S-CH₂- | 3.55 | Not specified | chemicalbook.com | |
| -CH₂-COOH | 2.85 | Not specified | chemicalbook.com |
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound and its derivatives, techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly employed. nih.govnih.gov
In ESI-MS, the molecule is typically ionized to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, allowing for the accurate determination of its molecular weight. For example, ESI-MS analysis of a series of synthesized benzothiazole derivatives consistently showed the [M+H]⁺ peak, confirming their respective molecular weights. researchgate.net For 3-(2-benzothiazolylthio)propionic acid, a related compound, the mass spectrum shows the molecular ion peak at m/z 239, corresponding to its molecular weight. chemicalbook.com
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent ion and its fragments, thus confirming the compound's identity. This is particularly crucial in distinguishing between compounds with the same nominal mass. LC-Orbitrap-HRMS has been successfully used for the determination of various benzothiazole derivatives. nih.gov
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. The benzothiazole ring is relatively stable, but characteristic fragmentation pathways can be identified. The parent benzothiazole molecule (m/z 135) is known to fragment via the loss of HCN to produce an ion at m/z 108. massbank.eu For this compound, common fragmentation would likely involve the loss of the carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da) from the parent ion. Another likely fragmentation is the cleavage of the bond between the propanoic acid chain and the benzothiazole ring, leading to a fragment ion corresponding to the stable benzothiazole cation.
Interactive Table: Mass Spectrometry Data for Representative Benzothiazole Compounds
| Compound | Ionization Mode | Observed Ion (m/z) | Technique | Reference(s) |
|---|---|---|---|---|
| Benzothiazole | Electron Impact | 135 [M]⁺, 108 [M-HCN]⁺ | GC-MS | massbank.eu |
| 3-(2-Benzothiazolylthio)propionic acid | Electron Impact | 239 [M]⁺, 167 [M-C₃H₄O₂]⁺ | Direct Inlet MS | chemicalbook.com |
| Various 2-Arylbenzothiazole Derivatives | ESI | [M+H]⁺ | LC-MS | researchgate.netrsc.org |
X-ray Crystallography for Solid-State Structure Determination
While NMR and MS provide data on connectivity and formula, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields a detailed molecular structure, including bond lengths, bond angles, and torsional angles, which are crucial for understanding intermolecular interactions like hydrogen bonding in the crystal lattice.
For derivatives of this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzothiazole ring system and the conformation of the propanoic acid side chain relative to the ring. wikipedia.org The planarity of the fused benzene and thiazole rings is a known characteristic of the benzothiazole scaffold. wikipedia.org
While a specific crystal structure for this compound is not available in the searched literature, studies on closely related molecules, such as 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, have demonstrated the power of this technique. In that study, X-ray data was compared with theoretical calculations to confirm that the experimentally determined geometry corresponded to the most stable computed conformer. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending), and each functional group has characteristic absorption or scattering frequencies.
For this compound, the IR spectrum would show several key characteristic bands. The most prominent would be from the carboxylic acid group. A very broad absorption band is expected in the range of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band between 1725 and 1700 cm⁻¹. docbrown.info
The benzothiazole ring also has a set of characteristic vibrations. C=N stretching of the thiazole ring typically appears in the 1650-1550 cm⁻¹ region. nih.govjapsonline.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ range. The C-S stretching vibration is usually weaker and found in the 800-600 cm⁻¹ region. japsonline.comresearchgate.net The aliphatic C-H stretching vibrations of the propanoic acid chain would be observed in the 3000-2850 cm⁻¹ range, often appearing as shoulders on the broad O-H band. docbrown.info
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=S and aromatic ring vibrations often produce strong Raman signals, aiding in the comprehensive vibrational assignment. core.ac.ukresearchgate.net Theoretical calculations using Density Functional Theory (DFT) are frequently used in conjunction with experimental spectra to assign the observed vibrational modes accurately. nih.govcore.ac.ukdntb.gov.ua
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference(s) |
|---|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong | docbrown.inforesearchgate.net |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium | researchgate.net |
| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium | docbrown.info |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp | nih.govdocbrown.info |
| C=N Stretch | Thiazole Ring | 1550 - 1650 | Medium | nih.govjapsonline.com |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong | researchgate.net |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. Benzothiazole and its derivatives are known to be chromophoric and often fluorescent, making these techniques particularly useful. ijsrst.com
The UV-Vis absorption spectrum of this compound is expected to show absorptions in the UV region, arising from π → π* and n → π* electronic transitions within the conjugated benzothiazole ring system. Typically, benzothiazole derivatives exhibit strong absorption bands below 350 nm. researchgate.net The exact position and intensity of these absorption maxima (λ_max) can be influenced by the substitution pattern on the ring and the solvent used.
Many benzothiazole derivatives exhibit fluorescence, emitting light upon excitation at an appropriate wavelength. researchgate.net The fluorescence properties are highly dependent on the molecular structure. For example, a study of fifteen 2-arylbenzothiazole derivatives showed fluorescence emission in the blue region of the spectrum (380-450 nm) when excited at 330 nm. The introduction of electron-donating or electron-withdrawing groups can significantly alter the fluorescence quantum yield and the emission wavelength (Stokes shift). researchgate.netnih.gov Some derivatives are designed as "click-on" fluorescent probes, where a significant increase in fluorescence intensity is observed upon reaction. researchgate.net The investigation of the fluorescence properties of this compound and its derivatives could reveal potential applications in areas such as chemical sensing or biological imaging.
Chiroptical Spectroscopy for Enantiomeric Characterization
This section is applicable to chiral derivatives of this compound. Chirality, or "handedness," is a critical property in medicinal chemistry, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for distinguishing between enantiomers.
If a chiral center is introduced into a derivative of this compound (for example, by substitution on the propanoic acid chain), it will exist as a pair of enantiomers. These enantiomers are non-superimposable mirror images and will rotate the plane of polarized light in equal but opposite directions.
CD spectroscopy measures the differential absorption of left and right-circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra, providing a spectroscopic "fingerprint" for each. This technique is invaluable for determining the enantiomeric purity and absolute configuration of chiral compounds. Research on other chiral benzothiazole derivatives has shown that enantiomers can have different binding affinities and biological activities. For example, the (S)-enantiomer of a chiral dimethylcyclopropyl benzothiazole was found to be more potent as a necroptosis inhibitor than its (R)-enantiomer. ebi.ac.uknih.gov Similarly, chiral xanthone (B1684191) derivatives have been studied for their enantioselective effects on bacteria. nih.gov Therefore, for any chiral derivative of this compound developed for biological applications, chiroptical analysis would be a crucial component of its characterization.
Theoretical and Computational Investigations of 3 1,3 Benzothiazol 6 Yl Propanoic Acid
Quantum Chemical Calculations (DFT) on Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and reactivity of 3-(1,3-benzothiazol-6-yl)propanoic acid. These calculations provide insights into the molecule's behavior at a quantum level.
Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. materialsciencejournal.org
For benzothiazole (B30560) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the benzothiazole ring system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the electron-deficient regions, which are susceptible to nucleophilic attack. materialsciencejournal.orgresearchgate.net The HOMO-LUMO gap for related benzothiazole structures has been calculated using methods like B3LYP/6-311G(d,p), providing a quantitative measure of their kinetic stability and reactivity. materialsciencejournal.org A larger energy gap implies higher stability and lower reactivity.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates molecular stability and reactivity. materialsciencejournal.org |
Electrostatic Potential Mapping and Reactivity Descriptors
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. materialsciencejournal.org In MEP maps, regions of negative potential (typically colored in shades of red) are indicative of electron-rich areas prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net
For molecules containing benzothiazole and carboxylic acid moieties, the MEP would likely show negative potential around the nitrogen and sulfur atoms of the benzothiazole ring and the oxygen atoms of the carboxylic group, highlighting them as potential sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would exhibit a positive potential, making it a likely site for nucleophilic interaction.
Global reactivity descriptors derived from DFT calculations, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. These parameters are calculated from the energies of the HOMO and LUMO.
Conformational Analysis and Energy Landscapes of this compound
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
Studies on similar structures, such as 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, have utilized methods like HF/6-31G(d) and DFT/B3LYP/6-31G(d) to identify multiple stable conformers. nih.gov The relative energies of these conformers determine their population at a given temperature. The most stable conformer is the one with the lowest energy. The energy landscape, which maps the potential energy as a function of the molecule's dihedral angles, reveals the pathways for conformational changes.
Molecular Dynamics Simulations of this compound in Solution and Protein Environments
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in different environments, such as in an aqueous solution or bound to a protein. These simulations track the movements of atoms over time, offering insights into the molecule's flexibility, solvation, and interactions with its surroundings.
For instance, MD simulations have been used to study the aggregation behavior of a related compound, 3-(2-benzothiazolylthio)-propanesulfonic acid, in aqueous solution. nih.gov Such simulations can characterize the structure and dynamics of molecular aggregates. nih.gov In a protein environment, MD simulations can assess the stability of the ligand-protein complex, revealing key interactions and conformational changes that are crucial for biological activity.
Computational Studies on Reaction Mechanisms Involving this compound
Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions involving this compound. These studies can map out the entire reaction pathway, including transition states and intermediates, providing a detailed understanding of the reaction kinetics and thermodynamics.
For example, computational studies on the synthesis of benzothiazole derivatives have explored the reaction mechanisms of condensation reactions. mdpi.com These studies can help optimize reaction conditions by identifying the rate-determining steps and the role of catalysts. mdpi.com In the context of its potential biological activity, computational studies can also investigate the mechanisms of its interaction with biological targets, such as enzyme inhibition.
In Silico Docking and Ligand-Receptor Interaction Studies for Putative Biological Targets
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used in drug discovery to identify potential biological targets and to understand the molecular basis of ligand-receptor interactions.
For benzothiazole derivatives, docking studies have been performed to investigate their binding to various enzymes, such as VEGFR-2 and BRAF kinase, which are important targets in cancer therapy. nih.gov These studies can identify the key amino acid residues in the binding site that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other forces. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the ligand's potency. jyoungpharm.org Such in silico analyses are crucial for the rational design of new and more effective therapeutic agents. nih.gov
| Target Protein | Significance | Key Interactions |
| VEGFR-2 | Involved in angiogenesis, a key process in tumor growth. nih.gov | Hydrogen bonds, hydrophobic interactions with the kinase domain. nih.gov |
| BRAF Kinase | A component of a signaling pathway that controls cell growth; mutations can lead to cancer. nih.gov | Interactions with the hinge region and DFG motif. nih.gov |
| DNA Gyrase | An essential bacterial enzyme, a target for antibacterial agents. mdpi.com | Interactions within the enzyme's active site. mdpi.com |
| Dihydroorotase | An enzyme involved in pyrimidine (B1678525) biosynthesis, a potential target for antibacterial drugs. mdpi.com | Binding to the active site to inhibit enzyme function. mdpi.com |
Mechanistic Studies of Biological Interactions and Structure Activity Relationships Sar of 3 1,3 Benzothiazol 6 Yl Propanoic Acid Derivatives
Design Principles for Investigating Biological Activity of Benzothiazole (B30560) Carboxylic Acids
The investigation into the biological activities of benzothiazole derivatives is rooted in the scaffold's proven significance in medicinal chemistry. benthamscience.comresearchgate.net Benzothiazole is an integral component of numerous bioactive molecules, demonstrating a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comnih.gov The design of new potential drugs often leverages this fused heterocyclic moiety, which is known for its diverse biological activities and relatively low toxicity. benthamscience.comresearchgate.net
Key design principles for exploring the therapeutic potential of benzothiazole carboxylic acids include:
Scaffold Hopping and Isosteric Modification : A common strategy involves modifying existing drug scaffolds. For instance, an isosteric modification can be implemented by replacing a benzimidazole (B57391) nucleus with a benzothiazole one to explore changes in activity. nih.gov
Lead Compound Optimization : Research often begins with a known bioactive molecule, or "lead compound." Derivatives are then designed and synthesized to improve efficacy, selectivity, or pharmacokinetic properties. frontiersin.org For example, based on lead compounds like PMX610 and 4i, new series of benzothiazole derivatives have been designed to explore dual anti-inflammatory and anticancer activities. frontiersin.org
The synthesis of these designed compounds typically involves multi-step chemical reactions. A common method is the condensation of 2-aminobenzenethiol with carbonyl-containing substances. mdpi.com Another approach involves the reaction of 2-aminobenzothiazole (B30445) derivatives with other chemical building blocks to create more complex structures, such as pyrimido[2,1-b]benzothiazole derivatives. researchgate.net The purity and structure of the synthesized compounds are then confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC). nih.gov
Elucidation of Molecular Targets and Biochemical Pathways of 3-(1,3-benzothiazol-6-yl)propanoic acid
While direct studies on this compound are limited, research on its close analogues provides significant insight into its likely molecular targets and the biochemical pathways it may modulate. Derivatives of the benzothiazole structure are known to interact with a range of biological targets, including enzymes and receptors involved in major disease pathways. mdpi.com
Investigations into related compounds have identified several key molecular targets:
Enzyme Inhibition : Benzothiazole derivatives have shown potent inhibitory activity against various enzymes. These include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), which are key targets in the treatment of Alzheimer's disease. anadolu.edu.trnih.gov Other enzymes, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), involved in pain and inflammation, are also targeted by benzothiazole-based inhibitors. nih.gov
Receptor Modulation : Derivatives containing the 5-(1,3-benzothiazol-6-yl) moiety have been synthesized as potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5). nih.gov This receptor is a protein serine-threonine kinase involved in cell growth, differentiation, and apoptosis. nih.gov
Signaling Pathways : Cell-based analyses have shown that certain benzothiazole derivatives can significantly inhibit key signaling proteins like AKT and ERK phosphorylation, which are crucial in cancer and inflammatory signaling pathways. frontiersin.org
Enzyme Kinetic Studies and Inhibition Mechanisms
Enzyme kinetic studies are crucial for understanding how benzothiazole derivatives exert their effects. These studies determine the potency of inhibition (often expressed as the IC₅₀ value) and the mode of action (e.g., competitive, non-competitive, or uncompetitive).
For example, in the study of novel benzothiazole derivatives as potential treatments for Alzheimer's disease, researchers evaluated their inhibitory effects on AChE and MAO-B. anadolu.edu.tr The most active compounds displayed significant inhibition with low nanomolar IC₅₀ values. anadolu.edu.trnih.gov Kinetic analyses, often performed using methods like Lineweaver-Burk plots, can elucidate the mechanism of inhibition, revealing how the compound interacts with the enzyme in the presence of its substrate. mdpi.com In one study, in silico analysis suggested that a particularly potent benzothiazole derivative formed strong interactions with the active site of both AChE and MAO-B, including a key interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor in MAO-B. anadolu.edu.tr
Table 1: Enzyme Inhibition by Benzothiazole Derivatives
| Compound Series | Target Enzyme | Most Potent Analogue | IC₅₀ Value | Source |
|---|---|---|---|---|
| N-(Benzo[d]thiazol-2-yl)benzamides | Acetylcholinesterase (AChE) | Compound 4f | 23.4 ± 1.1 nM | anadolu.edu.trnih.gov |
| N-(Benzo[d]thiazol-2-yl)benzamides | Monoamine Oxidase B (MAO-B) | Compound 4f | 40.3 ± 1.7 nM | anadolu.edu.tr |
| 5-(1,3-benzothiazol-6-yl)-1H-imidazoles | Activin-like Kinase 5 (ALK5) | Compound 16i | 5.5 nM | nih.gov |
Receptor Binding Assays and Allosteric Modulation
Receptor binding assays are essential for identifying and characterizing the interaction of compounds with specific receptors. A series of 5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole derivatives were specifically evaluated for their ability to inhibit the TGF-β type I receptor (ALK5). nih.gov These compounds were tested in both an enzyme assay to measure direct inhibition of the kinase and a cell-based assay to confirm their activity in a cellular context. nih.gov One of the most potent compounds, 16i, was identified as a selective ALK5 inhibitor. nih.gov Such studies are fundamental in confirming that a compound's biological effect is mediated through a specific receptor.
Cell-Based Mechanistic Pathway Analysis
To understand a compound's effect within a biological system, cell-based assays are employed to analyze its impact on cellular signaling pathways. For benzothiazole derivatives, these analyses have provided critical mechanistic insights.
Phosphorylation Inhibition : Western blot analysis has been used to show that certain benzothiazole compounds can markedly inhibit the phosphorylation of key proteins in signaling cascades, such as AKT and ERK. frontiersin.org This indicates that the compound interferes with upstream kinases or phosphatases that regulate these pathways.
SMAD Pathway Inhibition : For the ALK5 inhibitor 16i, which contains the 1,3-benzothiazol-6-yl moiety, its mechanism was further confirmed by its ability to inhibit TGF-β-induced Smad2/3 phosphorylation in cells. nih.gov This demonstrates a direct functional consequence of receptor inhibition on its downstream signaling pathway.
Apoptosis and Cell Cycle Analysis : In anticancer studies, flow cytometry is used to determine how benzothiazole derivatives affect cell fate. nih.gov For example, some compounds have been shown to cause an accumulation of cells in a specific phase of the cell cycle (e.g., G2) and to significantly increase the activity of caspases 3/7, which are key executioners of apoptosis, or programmed cell death. nih.gov
Structure-Activity Relationship (SAR) Methodologies for this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how a molecule's chemical structure relates to its biological activity. benthamscience.com For benzothiazole derivatives, SAR analyses have been crucial in optimizing lead compounds for enhanced potency and selectivity. nih.gov
The general approach involves synthesizing a library of analogues where specific parts of the molecule are systematically varied. These analogues are then tested in biological assays to determine how the chemical modifications affect activity. Literature on benzothiazole derivatives reveals that substitutions at the C-2 and C-6 positions are particularly influential on their pharmacological profiles. benthamscience.com For instance, in a study of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the introduction of an oxime moiety was found to significantly boost antiproliferative activity against cancer cell lines. mdpi.com This highlights that modifications not only to the core benzothiazole ring but also to appended functional groups are critical. mdpi.com
Impact of Benzothiazole Ring Substituents on Biological Activity Mechanisms
The substituents on the benzothiazole ring itself have a profound impact on the biological activity of the resulting compounds. The nature and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting how it interacts with its biological target.
Key findings from SAR studies on benzothiazole ring substituents include:
Position C-6 Substitution : The C-6 position is a common site for modification. In one study, placing a chlorine atom at the C-6 position of a benzothiazole ring led to a notable increase in bioactivity compared to having a fluorine at the C-5 position. nih.gov Another investigation into multifunctional benzothiazoles explored the insertion of hydrogen, a carboxylic acid group, or a sulfonamide group at the C-6 position, demonstrating how different functionalities at this site can tune the compound's properties. nih.gov
Influence of Electron-Withdrawing/Donating Groups : The electronic nature of the substituent is critical. For example, the presence of a nitro group on a benzothiazole derivative has been noted for its potential to influence activity. nih.gov The introduction of a trifluoromethyl group, a strong electron-withdrawing group, at the C-5 position, as in 3-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid, would be expected to significantly alter the electronic distribution of the ring system compared to the unsubstituted parent compound. uni.lu
Table 2: SAR of Benzothiazole Ring Substituents
| Position | Substituent | Observed Effect/Significance | Source |
|---|---|---|---|
| C-6 | Chlorine | Notable increase in bioactivity compared to 5-Fluoro substitution. | nih.gov |
| C-6 | Carboxylic Acid | Investigated for tuning multifunctional activity. | nih.gov |
| C-6 | Sulfonamide | Investigated for tuning multifunctional activity. | nih.gov |
| C-2 and C-6 | General Substitutions | Identified as key positions for modulating a variety of biological activities. | benthamscience.com |
| - | Nitro Group | Captured attention for its effect on activity. | nih.gov |
Role of the Propanoic Acid Moiety in Target Interaction and Activity Profile
The acidic nature of the propanoic acid group allows it to act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active sites of target proteins. For instance, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the propanoic acid moiety, along with an adjacent amino group, allows for the creation of amide bonds and the attachment of other bioactive components. mdpi.com This flexibility is key to creating diverse molecular structures for targeted biological activity. mdpi.com
Furthermore, the conversion of the carboxylic acid to its sodium salt can increase water solubility, which in turn can affect its biological activity. dnu.dp.ua Studies on related thiazole-containing propanoic acid derivatives have shown that this moiety is essential for their biological effects. For example, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote growth in rapeseed, increasing both seed yield and oil content. nih.gov In the context of antimicrobial activity, the structural features of these compounds, including the propanoic acid tail, are determinant. nih.govresearchgate.net
Conformational Flexibilities and Their Influence on SAR
The conformational flexibility of this compound derivatives plays a significant role in their structure-activity relationships (SAR). The ability of a molecule to adopt different spatial arrangements, or conformations, can directly impact its ability to bind to a biological target.
The propanoic acid side chain, in particular, introduces a degree of rotational freedom. The single bonds within this chain allow for various conformations, which can influence how the molecule fits into the binding pocket of a receptor or enzyme. Computational methods like molecular docking and molecular dynamics simulations are instrumental in understanding these conformational variations and their effects on biological activity. mdpi.com
The specific arrangement of the benzothiazole ring in relation to the propanoic acid side chain can determine the orientation of key interacting groups. For example, in a study of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the aromatic ring and thiazole (B1198619) moiety were found to be crucial for interactions at the catalytic sites of enzymes. mdpi.com The flexibility of the propanoic acid linker allows these core structures to position themselves optimally for binding.
Comparative Analysis with Related Benzothiazole Scaffolds and Other Carboxylic Acid Derivatives
The biological activity of this compound and its derivatives can be better understood through comparison with other related benzothiazole scaffolds and carboxylic acid-containing compounds. Benzothiazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jchemrev.com
When comparing different benzothiazole derivatives, the nature and position of substituents on the benzothiazole ring are critical. For example, the presence of nitro, methyl, or halogen substituents can enhance antibacterial activity, while a methyl group may improve antifungal effects. jchemrev.com In a series of 5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole derivatives, potent and selective inhibitory activity against the TGF-β type I receptor (ALK5) was observed. nih.govresearchgate.net One representative compound from this series demonstrated an IC₅₀ of 5.5 nM in an enzyme assay and 36 nM in a cell-based assay. nih.govresearchgate.net
The replacement of the propanoic acid with other moieties also leads to significant changes in activity. For instance, benzothiazole derivatives incorporating a thiazolidin-4-one ring have shown promising anticonvulsant activity by inhibiting the GABA AT enzyme. nih.gov One such compound exhibited an IC₅₀ of 15.26 μM, which was more potent than the standard drug vigabatrin (B1682217) (IC₅₀ 39.72 μM). nih.gov
Comparing this compound with other carboxylic acid derivatives reveals the importance of the benzothiazole core. For example, 3-Aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.gov Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown potential as both anticancer and antioxidant agents. mdpi.com These examples highlight that while the carboxylic acid group is important for activity, the specific heterocyclic or aromatic scaffold it is attached to largely dictates the therapeutic target and potency.
Table 1: Comparative Activity of Benzothiazole and Related Derivatives
| Compound Class | Target/Activity | Potency (IC₅₀/MIC) |
| 5-(1,3-benzothiazol-6-yl)-1H-imidazole derivatives | ALK5 Inhibition | 5.5 nM |
| Benzothiazole-thiazolidin-4-one derivatives | GABA AT Inhibition | 15.26 µM |
| Benzothiazolo-naphthyridone carboxylic acid derivatives | Anti-TB (Mtb H37Rv) | 0.19 mM |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer (A549 cells) | 2.47 µM |
This table is for illustrative purposes and combines data from different studies on various derivatives. jchemrev.commdpi.comnih.govresearchgate.netnih.gov
Rational Design Strategies for Optimizing Mechanistic Activity
Rational drug design is a key strategy for optimizing the mechanistic activity of this compound derivatives. mdpi.com This approach relies on an understanding of the target's structure and the molecule's SAR to make informed modifications to the chemical structure. mdpi.comnih.gov
One common strategy is the modification of the core scaffold and its substituents. For example, the synthesis of a series of 5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole derivatives was a rational approach to develop inhibitors of the TGF-β type I receptor. nih.govresearchgate.net Similarly, hybrid molecules combining the benzothiazole scaffold with other pharmacologically active groups, such as pyrimidine (B1678525) and sulfonamide, have been designed to create new antiviral agents. nih.gov
Computational techniques are central to modern rational design. mdpi.com Molecular docking can predict the binding mode of a ligand in the active site of a target protein, while molecular dynamics simulations can provide insights into the conformational changes and stability of the ligand-protein complex. mdpi.com These methods help in prioritizing which derivatives to synthesize and test, saving time and resources.
Another design strategy involves creating hybrid compounds that can interact with multiple targets. For instance, a derivative of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid was identified as a dual inhibitor of SIRT2 and EGFR, suggesting a potential for broader anticancer activity. mdpi.com The rationale here is that targeting multiple pathways can lead to enhanced efficacy and potentially overcome drug resistance.
The development of jchemrev.commdpi.comtriazolo[3,4-b]benzothiazole (TBT) as a new inhibitor scaffold that mimics nicotinamide (B372718) is another example of rational design. acs.org By studying the binding mode through cocrystal structures, researchers were able to identify derivatives with nanomolar potency against various PARP enzymes. acs.org
Ultimately, the goal of these rational design strategies is to develop compounds with improved potency, selectivity, and pharmacokinetic properties, leading to more effective and safer therapeutic agents.
Potential Research Applications and Future Directions for 3 1,3 Benzothiazol 6 Yl Propanoic Acid
Development of 3-(1,3-benzothiazol-6-yl)propanoic acid as Molecular Probes for Biological Systems
The benzothiazole (B30560) scaffold, a key component of this compound, is a versatile platform for the development of molecular probes. These probes are instrumental in visualizing and understanding complex biological systems. The inherent fluorescence of many benzothiazole derivatives, coupled with the ability to modify their structure, allows for the fine-tuning of their photophysical properties. This makes them suitable for a range of bio-imaging applications.
Derivatives of 2-aminobenzothiazole (B30445) have been noted for their significant biological activities, which is a crucial starting point for designing targeted molecular probes. nih.gov For instance, the synthesis of benzothiazole derivatives with specific functional groups can be tailored to interact with particular biological targets, such as proteins or nucleic acids. The propanoic acid side chain of this compound offers a convenient point for conjugation to other molecules, such as fluorophores or affinity ligands, further enhancing their utility as molecular probes.
Recent research has focused on creating benzothiazole derivatives that can act as sensors for specific ions or small molecules within cells. The development of fluorinated and methoxylated benzothiazole derivatives has led to highly potent and selective ligands for cannabinoid CB2 receptors, showcasing the potential for creating probes with high target specificity. hzdr.de Furthermore, the synthesis of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives has yielded compounds with notable biological activities, including the promotion of plant growth, indicating their potential use in agricultural research as well. mdpi.comnih.gov
The ability to introduce various substituents onto the benzothiazole ring system allows for the modulation of their emission wavelengths, quantum yields, and Stokes shifts. This is particularly important for multicolor imaging experiments where multiple biological targets are visualized simultaneously. The development of benzothiazole-based compounds as multifunctional agents, with antioxidant and antiproliferative properties, further broadens their potential applications as theranostic probes, which combine diagnostic and therapeutic functions. nih.gov
| Probe Type | Target | Potential Application | Key Structural Feature |
| Fluorescent Ion Sensor | Metal Ions (e.g., Zn2+, Cu2+) | Monitoring ion homeostasis in cells | Chelating groups on benzothiazole ring |
| Targeted Protein Label | Specific Enzymes or Receptors | Visualizing protein localization and dynamics | Propanoic acid for bioconjugation |
| Nucleic Acid Intercalator | DNA/RNA | Studying DNA replication and transcription | Planar benzothiazole core |
| Theranostic Agent | Cancer Cells | Combined imaging and therapy | Cytotoxic and fluorescent moieties |
Exploration of this compound as a Chemical Biology Tool
The unique structural features of this compound make it a valuable tool for chemical biologists seeking to dissect complex biological processes. The benzothiazole core can be systematically modified to create a library of compounds with diverse biological activities, allowing for the exploration of structure-activity relationships (SAR). rsc.org This approach is fundamental to identifying the specific molecular features responsible for a desired biological effect.
The propanoic acid moiety provides a handle for immobilization onto solid supports, enabling the creation of affinity chromatography matrices. These can be used to isolate and identify the cellular targets of this compound and its derivatives, a critical step in elucidating their mechanism of action. Furthermore, the synthesis of derivatives such as 3-(2-oxo-benzothiazol-3-yl)-propionic acid propyl ester expands the chemical space that can be explored. sigmaaldrich.com
Benzothiazole derivatives have been shown to interact with a wide range of biological targets, including enzymes and receptors. jchemrev.com This promiscuity, when properly harnessed, allows for the development of chemical probes that can modulate various signaling pathways. For example, by systematically altering the substituents on the benzothiazole ring, it is possible to develop selective inhibitors or activators of specific enzymes, providing valuable tools for studying their roles in health and disease.
The development of new synthetic methodologies, such as those for preparing novel benzothiazole-heterocyclic derivatives, further expands the toolkit available to chemical biologists. ekb.egresearchgate.net These methods allow for the rapid generation of diverse compound libraries, accelerating the discovery of new chemical probes with tailored biological activities. The ability to synthesize derivatives with specific properties, such as enhanced cell permeability or metabolic stability, is crucial for their successful application in living systems.
Advanced Material Science Perspectives (Conceptual Research)
The benzothiazole moiety, with its conjugated π-system and heteroatomic composition, presents intriguing possibilities for the design of advanced materials. The planar structure and potential for π-π stacking interactions suggest that derivatives of this compound could self-assemble into ordered supramolecular structures. These structures could exhibit interesting electronic and optical properties, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The propanoic acid group offers a versatile anchor point for polymerization or for grafting onto the surfaces of other materials, such as nanoparticles or polymers. This could lead to the development of hybrid materials with tailored properties. For example, incorporating benzothiazole derivatives into polymers could enhance their thermal stability, flame retardancy, or optical properties. The synthesis of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids has demonstrated the potential for creating new materials with applications in agriculture, such as promoting plant growth. researchgate.net
Furthermore, the ability of benzothiazoles to coordinate with metal ions opens up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, and sensing. The specific binding properties of the benzothiazole core could be exploited to create materials that selectively capture or detect certain analytes.
The conceptual design of such materials would involve computational modeling to predict their electronic structure, optical properties, and self-assembly behavior. This would be followed by synthetic efforts to create the target molecules and experimental characterization of their material properties. The rich chemistry of benzothiazole provides a vast design space for creating novel materials with tailored functionalities. rsc.org
Catalytic Applications in Organic Synthesis (Conceptual Research)
The benzothiazole scaffold, particularly when functionalized, holds conceptual promise as a ligand or catalyst in organic synthesis. The nitrogen and sulfur atoms in the benzothiazole ring can act as coordination sites for transition metals, forming stable complexes that could catalyze a variety of organic transformations. The electronic properties of the benzothiazole ring can be tuned by introducing electron-donating or electron-withdrawing substituents, which would in turn influence the catalytic activity of the metal center.
The propanoic acid side chain of this compound could serve as an anchor to immobilize the catalytic complex onto a solid support, facilitating catalyst recovery and recycling, a key principle of green chemistry. This would be particularly advantageous for large-scale industrial processes.
Conceptually, benzothiazole-based ligands could be employed in a range of catalytic reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and oxidations. The development of chiral benzothiazole ligands could enable enantioselective catalysis, leading to the synthesis of single-enantiomer pharmaceuticals and other fine chemicals.
While the direct catalytic application of this compound itself has not been extensively reported, the broader class of benzothiazole derivatives has been used in various synthetic transformations. mdpi.com For instance, benzothiazoles have been synthesized using transition metal catalysis, indicating the compatibility of the benzothiazole core with catalytic systems. nih.gov Future research could focus on designing and synthesizing novel benzothiazole-based ligands and evaluating their catalytic performance in a variety of organic reactions.
Challenges and Opportunities in the Academic Investigation of this compound
The academic investigation of this compound and its derivatives presents both challenges and significant opportunities. A primary challenge lies in the development of efficient and scalable synthetic routes to access a wide range of structurally diverse analogs. While numerous methods for benzothiazole synthesis exist, many rely on harsh reaction conditions or require multi-step procedures, which can hinder the rapid generation of compound libraries for biological screening. researchgate.net
Another challenge is the comprehensive characterization of the biological activities of these compounds. The benzothiazole scaffold is known to interact with multiple biological targets, which can lead to complex pharmacological profiles. pharmacyjournal.in Elucidating the precise mechanism of action for a given derivative requires a combination of in vitro and in vivo studies, which can be time-consuming and resource-intensive.
Despite these challenges, there are immense opportunities for academic researchers. The development of novel, green synthetic methods for benzothiazole derivatives would be a significant contribution to the field of organic chemistry. mdpi.com Furthermore, the exploration of the largely untapped chemical space of this compound derivatives could lead to the discovery of new therapeutic agents for a variety of diseases, including cancer, inflammation, and infectious diseases. nih.govhep.com.cn
There is also a significant opportunity to develop a deeper understanding of the structure-activity relationships of benzothiazole derivatives. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, it is possible to build predictive models that can guide the design of more potent and selective compounds. nih.gov
Emerging Methodologies for Comprehensive Characterization and Mechanistic Elucidation in Future Research
Future research on this compound and its derivatives will benefit from the application of emerging methodologies for their comprehensive characterization and mechanistic elucidation. High-throughput screening (HTS) technologies will enable the rapid evaluation of large compound libraries against a wide range of biological targets, accelerating the discovery of new lead compounds.
Advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry (HRMS), will be crucial for the unambiguous structural characterization of novel benzothiazole derivatives. mdpi.com These techniques provide detailed information about the connectivity and stereochemistry of molecules, which is essential for understanding their biological activity.
Cryo-electron microscopy (cryo-EM) and X-ray crystallography will provide atomic-level insights into the interactions between benzothiazole derivatives and their biological targets. This structural information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1,3-benzothiazol-6-yl)propanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via coupling reactions between benzothiazole derivatives and propanoic acid precursors. Key steps include:
- Coupling Strategies : Use Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce the benzothiazol moiety to the propanoic acid backbone. Reaction conditions (e.g., Pd catalysts, ligands, and temperature) should be optimized using Design of Experiments (DoE) to maximize yield .
- Purification : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or chromatography with silica gel (eluent: ethyl acetate/hexane gradients) can improve purity. Monitor intermediates via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm aromatic protons (6.8–8.5 ppm for benzothiazole) and carboxylic acid protons (broad peak at ~12 ppm). -NMR (if fluorinated analogs are synthesized) can validate substituent positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation. Fragmentation patterns help identify the benzothiazole ring and propanoic acid linkage .
- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm) and S-C=N (benzothiazole ring, ~650 cm) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?
- Methodological Answer : Contradictions often arise from isomerism or solvent effects. Strategies include:
- Orthogonal Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry. For unstable intermediates, use in-situ FTIR or Raman spectroscopy .
- Computational Validation : Compare experimental -NMR shifts with Density Functional Theory (DFT)-predicted values (e.g., using Gaussian or ORCA software). Mismatches may indicate impurities or tautomerism .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or oxidases). Focus on the benzothiazole ring’s π-π stacking and hydrogen-bonding potential with active sites .
- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate against bioassay data for analogs (e.g., PubChem BioAssay entries) .
Q. How can surface adsorption studies improve the formulation of this compound for drug delivery systems?
- Methodological Answer :
- Adsorption Kinetics : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adsorption rates on polymer surfaces (e.g., PLGA nanoparticles). Varying pH (3–7) mimics physiological conditions and affects carboxylic acid ionization .
- Stability Testing : Monitor degradation under UV light or oxidative stress (e.g., HO) using HPLC. Surface-modified nanoparticles (e.g., PEGylated carriers) may enhance stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental pKa values for this compound?
- Methodological Answer :
- Experimental pKa Determination : Use potentiometric titration in aqueous buffers (pH 2–12) with a glass electrode. Compare to DFT-calculated pKa (e.g., via COSMO-RS). Discrepancies >0.5 units suggest solvation effects or conformational flexibility .
- Solvent Correction : Apply the Yasuda-Shedlovsky extrapolation for non-aqueous solvents. For DMSO/water mixtures, use the Henderson-Hasselbalch equation with activity coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
